molecular formula C5H10O4 B15089166 Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-

Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-

Cat. No.: B15089166
M. Wt: 134.13 g/mol
InChI Key: FCDZZFLRLVQGEH-UHFFFAOYSA-N
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Description

Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- is a polymeric compound that belongs to the class of polyethers. It is characterized by the presence of oxy-1,2-ethanediyl units in its backbone, with terminal groups containing oxo-2-propenyl functionalities. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- typically involves the polymerization of ethylene oxide followed by functionalization with oxo-2-propenyl groups. The polymerization process is usually carried out in the presence of a catalyst, such as a strong base like potassium hydroxide, under controlled temperature and pressure conditions. The functionalization step involves the reaction of the polymer with acryloyl chloride or similar reagents to introduce the oxo-2-propenyl groups.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous polymerization processes. These processes ensure consistent quality and high yield. The polymerization reactors are designed to maintain optimal reaction conditions, and the functionalization step is integrated into the production line to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.

    Reduction: Reduction reactions can convert the oxo-2-propenyl groups to hydroxyl groups.

    Substitution: The oxo-2-propenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the oxo-2-propenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxyl-functionalized polymers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and as a reactive intermediate in polymer chemistry.

    Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.

    Medicine: Utilized in the formulation of hydrogels and other medical devices due to its biocompatibility and functionalizability.

    Industry: Applied in the production of coatings, adhesives, and sealants, where its unique properties enhance performance.

Mechanism of Action

The mechanism by which Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- exerts its effects is primarily through its reactive oxo-2-propenyl groups. These groups can undergo various chemical reactions, allowing the polymer to interact with different molecular targets. In biological systems, the polymer can form hydrogels that provide a supportive matrix for cell growth and drug delivery.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol: Similar backbone structure but lacks the reactive oxo-2-propenyl groups.

    Polypropylene glycol: Similar properties but different backbone structure.

    Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy-: Similar backbone but different terminal groups.

Uniqueness

Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- is unique due to its terminal oxo-2-propenyl groups, which provide additional reactivity and functionalization options compared to other polyethers. This makes it particularly valuable in applications requiring specific chemical modifications.

Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

ethane-1,2-diol;prop-2-enoic acid

InChI

InChI=1S/C3H4O2.C2H6O2/c1-2-3(4)5;3-1-2-4/h2H,1H2,(H,4,5);3-4H,1-2H2

InChI Key

FCDZZFLRLVQGEH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)O.C(CO)O

Related CAS

38317-21-4
53879-43-9
60182-11-8
142250-51-9
52284-08-9

Origin of Product

United States

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